![molecular formula C15H25FN2 B3852858 N,N,N'-triethyl-N'-(2-fluorobenzyl)-1,2-ethanediamine](/img/structure/B3852858.png)
N,N,N'-triethyl-N'-(2-fluorobenzyl)-1,2-ethanediamine
Overview
Description
N,N,N'-triethyl-N'-(2-fluorobenzyl)-1,2-ethanediamine, commonly known as FE-PEA, is a chemical compound used in scientific research. It is a member of the phenylethylamine family of compounds and has been found to have potential applications in the field of neuroscience.
Scientific Research Applications
FE-PEA has potential applications in the field of neuroscience as it has been found to act as a selective trace amine-associated receptor 1 (TAAR1) agonist. TAAR1 is a G protein-coupled receptor that is expressed in the brain and plays a role in modulating neurotransmitter release. FE-PEA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may have implications for the treatment of various neurological disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
FE-PEA acts as a selective TAAR1 agonist, which results in the activation of intracellular signaling pathways that lead to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activation of neurotransmitter release may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
FE-PEA has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release may have implications for the treatment of various neurological disorders such as depression, schizophrenia, and ADHD. FE-PEA has also been shown to have anxiolytic effects in animal models, which may have potential applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of FE-PEA is its selectivity for TAAR1, which makes it a useful tool for studying the role of TAAR1 in neurotransmitter release. However, FE-PEA has a relatively short half-life, which may limit its use in certain experiments. Additionally, FE-PEA has not been extensively studied in humans, and its safety profile is not well established.
Future Directions
Future research on FE-PEA could focus on its potential applications in the treatment of neurological disorders such as depression, schizophrenia, and ADHD. Additionally, further studies could investigate the safety profile of FE-PEA in humans and its potential for drug development. Finally, research could focus on developing more potent and selective TAAR1 agonists for use in scientific research and drug development.
properties
IUPAC Name |
N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25FN2/c1-4-17(5-2)11-12-18(6-3)13-14-9-7-8-10-15(14)16/h7-10H,4-6,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCCMPVWANFETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-triethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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